3-(prop-2-yn-1-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2-PROPYNYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of this compound, which includes a benzofuran fused with a pyrimidine ring, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-PROPYNYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE typically involves the cyclization of precursor molecules under specific conditions. One common method involves the cyclodehydrogenation of 5-phenyl-barbituric acids using palladium-charcoal as a catalyst . Alternatively, the compound can be synthesized via oxidation to 3-hydroxy-3-phenylbarbituric acids followed by cyclodehydratation using strong acids .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process
Chemical Reactions Analysis
Types of Reactions
3-(2-PROPYNYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(2-PROPYNYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(2-PROPYNYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Investigated for their antitubercular activity.
Uniqueness
3-(2-PROPYNYL)1BENZOFURO[3,2-D]PYRIMIDIN-4(3H)-ONE is unique due to its benzofuran-pyrimidine fused structure, which imparts distinct electronic properties and potential biological activities. This makes it valuable for applications in organic electronics and medicinal chemistry, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H8N2O2 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-prop-2-ynyl-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H8N2O2/c1-2-7-15-8-14-11-9-5-3-4-6-10(9)17-12(11)13(15)16/h1,3-6,8H,7H2 |
InChI Key |
MARBMZMDKQWYHB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=NC2=C(C1=O)OC3=CC=CC=C32 |
solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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